Home > Products > Building Blocks P8625 > 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid - 132788-56-8

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid

Catalog Number: EVT-392615
CAS Number: 132788-56-8
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid" is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and analytical chemistry. Quinoxaline derivatives have been extensively studied due to their diverse biological activities and their use as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC)13. These compounds have been shown to possess various pharmacological properties, including acting as antagonists for different receptors in the central nervous system2.

Applications in Various Fields

Analytical Chemistry

In the field of analytical chemistry, quinoxaline derivatives have been utilized as sensitive fluorescence derivatization reagents for carboxylic acids in HPLC13. These reagents react with carboxylic acids to form fluorescent derivatives that can be separated and detected with high sensitivity and selectivity. The derivatization process has been optimized for various fatty acids, and the detection limits for these acids are in the femtomolar range, demonstrating the high sensitivity of this method13. This application is particularly useful for the analysis of complex biological samples where precise quantification of carboxylic acids is required.

Medicinal Chemistry

In medicinal chemistry, quinoxaline derivatives have been explored for their neuroprotective properties and as antagonists for excitatory neurotransmitter receptors2. The SAR studies have led to the identification of compounds with potent in vivo activity and favorable pharmacological profiles. For example, 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid has been identified as a selective AMPA/kainate antagonist with neuroprotective effects in animal models of seizures and global ischemia2. These findings highlight the potential of quinoxaline derivatives in the development of new treatments for neurological disorders.

Hesperetin

    Relevance: While hesperetin does not share the core structure of 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, the research paper discussing hesperetin focuses on its interaction with the efflux transporter BCRP []. This transporter is also implicated in the activity of numerous other compounds listed in this section. Therefore, understanding the relationship between BCRP and hesperetin may provide insight into the transport and bioavailability of compounds structurally related to 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid.

    Relevance: Similar to hesperetin, these metabolites are discussed in the context of BCRP-mediated efflux []. The study highlights how BCRP can influence the bioavailability of both parent compounds and their metabolites. Therefore, understanding the interaction of these hesperetin metabolites with BCRP could provide insights into the metabolic pathways and transport mechanisms of compounds structurally similar to 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid.

Quinidine

    Compound Description: Quinidine is a Class IA antiarrhythmic drug used to treat irregular heartbeats. It is also known to interact with both P-glycoprotein (P-gp) and cytochrome P450 3A (CYP3A) [].

    Relevance: While quinidine's structure differs significantly from 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, its interaction with P-gp is notable. P-gp, like BCRP, is an efflux transporter that can impact drug absorption and distribution. The study using quinidine emphasizes the interconnectedness of P-gp and CYP3A activity, which can be relevant when considering the metabolism and disposition of other compounds, including those related to 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, that might be substrates for these proteins [].

Dantrolene

    Compound Description: Dantrolene is a muscle relaxant primarily used to treat malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. It is known to be a substrate for both BCRP and P-gp [].

    Relevance: The research on dantrolene provides crucial information about using cerebrospinal fluid (CSF) as a surrogate marker for brain exposure to drugs that interact with BCRP and P-gp []. Since 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid is structurally similar to compounds that are known substrates of these transporters, the findings from the dantrolene study could be valuable in understanding its potential brain penetration and distribution.

Dasatinib

    Compound Description: Dasatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia. Similar to dantrolene, it is a substrate for both P-gp and BCRP [].

    Relevance: The study on dasatinib highlights how P-gp and BCRP significantly limit its penetration into the central nervous system (CNS) []. This finding suggests that 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, given its structural similarities to known substrates, might also experience restricted CNS access due to these efflux transporters.

    Relevance: Research indicates that abacavir and zidovudine are substrates for BCRP, potentially influencing their bioavailability and distribution to viral reservoirs []. Although the structure of 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid differs from these NRTIs, the shared interaction with BCRP suggests that it may also be subject to transporter-mediated efflux, impacting its overall pharmacokinetic profile.

Prazosin

    Relevance: While not structurally similar to 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, prazosin is recognized as a substrate for BCRP []. The research highlights the complexity of BCRP interactions, suggesting multiple binding sites within the transporter protein []. Understanding the binding characteristics of various substrates like prazosin is crucial in predicting potential drug-drug interactions for compounds sharing structural similarities with 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid and their interaction with BCRP.

Imatinib

    Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia. Like prazosin, it serves as a substrate for the BCRP transporter [].

    Relevance: The study involving imatinib, alongside prazosin, further reinforces the concept of multiple binding sites on the BCRP transporter []. Imatinib's interaction with BCRP, despite its structural difference from 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, underscores the need to consider the potential for diverse binding interactions when evaluating compounds structurally similar to 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid as substrates for efflux transporters like BCRP.

7,8-Dimethoxy-2,3-dihydrobenzo[f][1,2]thiazepine-1,1-dioxide-4(5H)-one and its Derivatives

    Relevance: The synthesis and reactivity of these benzothiazepine derivatives are discussed in a research paper that focuses on their chemical transformations, particularly ring expansion and contraction reactions []. While not directly comparable in biological activity or function, the shared presence of dimethoxy substituents on the aromatic ring with 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid highlights a potential area for exploring structure-activity relationships.

Classification

This compound can be classified as:

  • Chemical Family: Quinoxaline derivatives
  • Functional Groups: Carboxylic acid, ketone, methoxy groups
  • Molecular Formula: C12H14N2O4
  • CAS Number: 99208-26-1
Synthesis Analysis

The synthesis of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid can involve several steps, typically starting from simpler organic precursors. A common method includes the following synthetic route:

  1. Starting Materials: The synthesis often begins with 2-amino-3-methylbenzoic acid and related methoxy compounds.
  2. Reagents: Common reagents include phosphorus oxychloride for chlorination and various solvents like dichloroethane.
  3. Reaction Conditions: The reactions typically require controlled temperatures (often around 100 °C) and may involve refluxing to ensure complete reaction.
  4. Purification: After the reaction, the crude product is purified through recrystallization or chromatography techniques.

For instance, one synthesis route involves the condensation of 2-amino derivatives with appropriate aldehydes or ketones followed by cyclization to form the quinoxaline core structure. The final carboxylic acid group can be introduced via hydrolysis of an ester intermediate.

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid features:

  • Quinoxaline Ring: A bicyclic structure comprising two nitrogen atoms at positions 1 and 4.
  • Methoxy Groups: Located at positions 6 and 7 of the quinoxaline ring, these groups enhance solubility and potential biological activity.
  • Methyl Group: Positioned at the 4th carbon of the quinoxaline ring.
  • Carboxylic Acid Group: Attached to a propanoic acid moiety which contributes to its acidity and reactivity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances.

Chemical Reactions Analysis

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid participates in various chemical reactions:

  1. Acid-base Reactions: The carboxylic acid group can undergo protonation and deprotonation depending on pH conditions.
  2. Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  3. Reduction Reactions: The ketone group may be reduced to an alcohol using reducing agents like sodium borohydride.

These reactions are significant for modifying the compound's properties for specific applications or enhancing its biological activity.

Mechanism of Action

The mechanism of action for 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid is not fully elucidated but may involve:

  1. Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
  2. Receptor Interaction: It may bind to specific receptors in biological systems, influencing signaling pathways related to inflammation or pain modulation.
  3. Antioxidant Activity: The presence of methoxy groups could enhance its ability to scavenge free radicals.

Further studies are needed to clarify these mechanisms through in vitro and in vivo experiments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid include:

  1. Appearance: Typically a crystalline solid.
  2. Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water due to hydrophobic characteristics.
  3. Melting Point: Specific melting point data may vary but is essential for purity assessment.
  4. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties influence its handling during synthesis and application in research.

Applications

The applications of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid are diverse:

  1. Pharmaceutical Research: Investigated for potential therapeutic effects against various diseases due to its structural characteristics.
  2. Biochemical Studies: Used as a tool compound in studying enzyme activities or receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules or drug candidates.

Research continues into optimizing its properties for enhanced efficacy in medicinal applications.

Properties

CAS Number

132788-56-8

Product Name

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid

IUPAC Name

3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

ZUSOXWFHBYXTGJ-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC

Synonyms

6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-propionic Acid;

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.